molecular formula C8H6ClNO4 B077292 4-Methoxy-3-nitrobenzoyl chloride CAS No. 10397-28-1

4-Methoxy-3-nitrobenzoyl chloride

Cat. No.: B077292
CAS No.: 10397-28-1
M. Wt: 215.59 g/mol
InChI Key: FUXMQFBGQSNVBM-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoyl chloride, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

4-Methoxy-3-nitrobenzoyl chloride is a benzoyl chloride derivative . It is a reactive acylating agent that can interact with various biological targets such as carboxylic acids, alcohols, and amines . These targets play crucial roles in various biochemical reactions and pathways.

Mode of Action

The compound interacts with its targets through acylation, a process where it introduces an acyl group into a molecule . This interaction results in the formation of respective carboxylic anhydrides, esters, and amides . The nitro group (−NO2) in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

It’s known that the compound was used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, an intermediate employed in the synthesis of a modified suramin molecule . Suramin is a medication used to treat African sleeping sickness and river blindness, indicating that the compound may play a role in these biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. As an acylating agent, it can modify the structure of target molecules, potentially altering their function. For instance, it has been used in the synthesis of a modified suramin molecule , which could have different therapeutic effects compared to the original molecule.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Methoxy-3-nitrobenzoyl chloride are not well-studied. It is known that benzoyl chloride derivatives can participate in various biochemical reactions. For instance, they can undergo nucleophilic substitution reactions

Molecular Mechanism

It is known that benzoyl chloride derivatives can undergo nucleophilic substitution reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrobenzoyl chloride can be synthesized from 4-methoxy-3-nitrobenzoic acid. The typical synthetic route involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows:

4-Methoxy-3-nitrobenzoic acid+SOCl24-Methoxy-3-nitrobenzoyl chloride+SO2+HCl\text{4-Methoxy-3-nitrobenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Methoxy-3-nitrobenzoic acid+SOCl2​→4-Methoxy-3-nitrobenzoyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.

    Hydrolysis: Reaction with water or aqueous bases to form 4-methoxy-3-nitrobenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiols (RSH) under mild to moderate conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    4-Methoxy-3-nitroaniline: Formed from the reduction of the nitro group.

    4-Methoxy-3-nitrobenzoic acid: Formed from hydrolysis.

Scientific Research Applications

4-Methoxy-3-nitrobenzoyl chloride is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

4-Methoxy-3-nitrobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

    4-Methyl-3-nitrobenzoyl chloride: Similar structure but with a methyl group instead of a methoxy group.

    3-Methoxybenzoyl chloride: Lacks the nitro group, affecting its reactivity and applications.

    4-Nitrobenzoyl chloride: Lacks the methoxy group, influencing its chemical behavior and uses.

Uniqueness: The presence of both methoxy and nitro groups in this compound imparts unique reactivity and versatility, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-methoxy-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXMQFBGQSNVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495068
Record name 4-Methoxy-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10397-28-1
Record name 4-Methoxy-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (15.8 ml, 180 mmol) was added dropwise with stirring to a solution of 4-methoxy-3-nitrobenzoic acid (7.00 g, 36.00 mmol) in THF containing 10 μL DMF. After 1 h the solvent was removed under reduced pressure. The product was used directly in the next step.
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
10 μL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-methoxy-3-nitrobenzoic acid (10.0 g, 0.051 mol), and thionyl chloride (25 g, 0.212 mol), were refluxed together for 24 h. The reaction mixture was cooled to RT and concentrated to dryness. The off-white solid was carried onto the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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